
2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl- is a heterocyclic compound that belongs to the pyrimidinone family. This compound is characterized by a pyrimidine ring with a chlorine atom at the 5th position and phenyl groups at the 4th and 6th positions. It has garnered interest due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl- typically involves the cyclization of guanidines with β-diketones, ethyl acetoacetate, or ethyl cyanoacetate under reflux conditions. Another common method is the aromatic nucleophilic substitution of halogenated pyrimidines with anilines under acidic conditions . Microwave-assisted synthesis has also been explored, which significantly reduces reaction times and improves yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and reduced reaction times. The use of continuous flow reactors can further enhance the scalability and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl- undergoes various chemical reactions, including:
Substitution Reactions: Aromatic nucleophilic substitution with anilines.
Oxidation and Reduction: Potential for oxidation and reduction reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Substitution: Aniline derivatives under acidic conditions or microwave irradiation.
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted pyrimidinones, which can exhibit different biological activities depending on the nature of the substituents.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of fungicides and pesticides due to its biological activity.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl- involves its interaction with specific molecular targets, such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can exert antiproliferative effects on cancer cells. The exact pathways and molecular targets may vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4,6-dimethylpyrimidine: Another pyrimidine derivative with different substituents.
2-Anilinopyrimidines: Compounds with aniline groups instead of phenyl groups.
Uniqueness
2(1H)-Pyrimidinone, 5-chloro-4,6-diphenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrimidine derivatives. Its potential as a kinase inhibitor and its applications in various fields highlight its significance.
Propriétés
Numéro CAS |
28567-83-1 |
|---|---|
Formule moléculaire |
C16H11ClN2O |
Poids moléculaire |
282.72 g/mol |
Nom IUPAC |
5-chloro-4,6-diphenyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C16H11ClN2O/c17-13-14(11-7-3-1-4-8-11)18-16(20)19-15(13)12-9-5-2-6-10-12/h1-10H,(H,18,19,20) |
Clé InChI |
COIBSBJHKOXDAM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=NC(=O)N2)C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


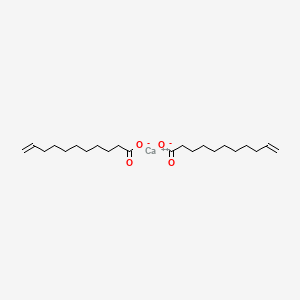
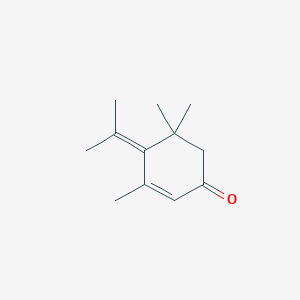

![[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl (Z,12R)-12-hydroxyoctadec-9-enoate](/img/structure/B13825005.png)
![4-butyl-N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B13825013.png)
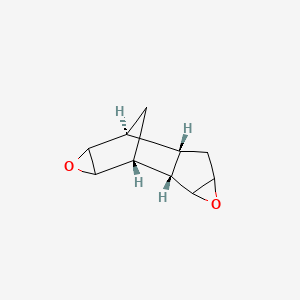
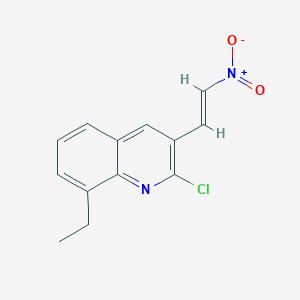
![4H-Thiopyrano[2,3-g]benzothiazole(9CI)](/img/structure/B13825039.png)
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methylbutyl)benzenesulfonamide](/img/structure/B13825041.png)
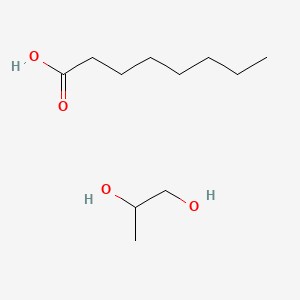
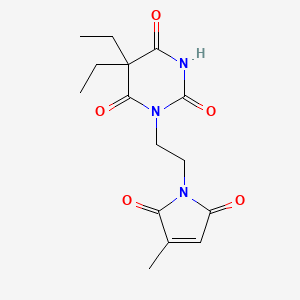
![Thiazolo[4,5-f]quinoline, 7,9-dimethyl-](/img/structure/B13825064.png)
![4-[(1S,2S)-3-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol](/img/structure/B13825066.png)
![2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B13825081.png)
